molecular formula C9H7F2NO2 B13248880 4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13248880
M. Wt: 199.15 g/mol
InChI Key: RHVPUWVXJHQNSI-UHFFFAOYSA-N
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Description

4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of indole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes steps like halogenation, cyclization, and fluorination, followed by purification using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions include various fluorinated indole derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development.

Scientific Research Applications

4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4,5-Difluoro-1H-indole-2-carboxylic acid
  • 4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxamide
  • 4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylate

Comparison: Compared to other similar compounds, 4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7F2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-2,7,12H,3H2,(H,13,14)

InChI Key

RHVPUWVXJHQNSI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C(=C(C=C2)F)F)C(=O)O

Origin of Product

United States

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